4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol
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Overview
Description
4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol, which includes both benzofuran and isoquinoline moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Coupling of Benzofuran and Isoquinoline Moieties: The final step involves coupling the benzofuran and isoquinoline moieties through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Br2, HNO3, and other electrophilic reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Isoquinoline Derivatives: Compounds like berberine and papaverine, which have various pharmacological activities.
Uniqueness
4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is unique due to its combined benzofuran and isoquinoline structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
656234-09-2 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3 |
InChI Key |
MRZIQVRQAHMBLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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